Butanoic acid, 4-(acetylthio)-

Overview

Description

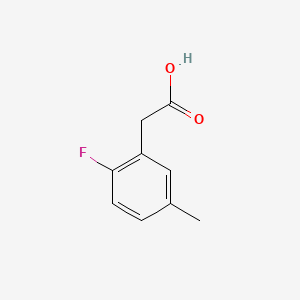

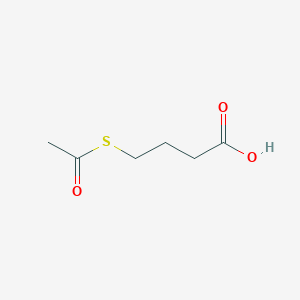

“Butanoic acid, 4-(acetylthio)-” is a chemical compound with the molecular formula C6H10O3S . It is also known as “ETHYL 4-(ACETYLTHIO)BUTYRATE” and has a molecular weight of 190.260 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of butanoic acid and its derivatives has been a subject of research. For instance, Clostridium tyrobutyricum, a bacterium, has been engineered to overexpress a heterologous alcohol/aldehyde dehydrogenase, which converts butyryl-CoA to n-butanol . Another method involves the esterification of butyric acid with butanol .Molecular Structure Analysis

The molecular structure of butanoic acid consists of a four-carbon chain with a carboxyl group (COOH) at one end . The structure of “Butanoic acid, 4-(acetylthio)-” would include an acetylthio group attached to the fourth carbon of the chain .Physical and Chemical Properties Analysis

“Butanoic acid, 4-(acetylthio)-” has a density of 1.1±0.1 g/cm3, a boiling point of 257.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.5±3.0 kJ/mol and a flash point of 111.0±10.6 °C .Scientific Research Applications

Nanofluidic Devices and Synthetic Ion Channels Butanoic acid derivatives have been utilized in the development of nanofluidic devices based on synthetic ion channels. These channels can be optically gated, allowing for light-induced controlled transport of ionic species in aqueous solutions. Such technology holds potential in applications like controlled release, sensing, and information processing (Ali et al., 2012).

Fermentation and Biotechnology Derivatives of butanoic acid are involved in fermentative processes for producing butanol, an important industrial solvent and potential fuel. Butanol production via biological pathways has seen renewed interest due to advances in biotechnology and the demand for renewable resources (Lee et al., 2008).

Separation Science and Electrodeionization In the context of separating butyric acid from fermentation broths, techniques like electrodialysis and electrodeionization have been explored. This is particularly significant in the processing of organic acids and enhancing the productivity of fermentation processes (Du et al., 2012).

Pharmacology and Molecular Modeling Butanoic acid derivatives have been identified for their role in molecular modeling and pharmacology. They are used in the synthesis of compounds for modulating biological targets such as the TRPV1 receptor, which has implications in areas like neurobiology and pain management (Aiello et al., 2016).

Antioxidant Properties in Pharmaceutical Applications Research on butanoic acid derivatives includes the development of new compounds with antioxidant properties. These compounds are significant in pharmaceutical applications, particularly in the context of managing oxidative stress (Dovbnya et al., 2022).

Adsorption and Recovery in Fermentation Processes Butanoic acid and its derivatives play a role in the adsorption and recovery of hydrocarbons from fermentation broths. This is crucial for making industrial fermentation processes, like butanol production, more economically viable (Faisal et al., 2014).

Metabolic Engineering and Butanol Production In metabolic engineering, butanoic acid derivatives are central to optimizing butanol production in microorganisms like Clostridium acetobutylicum. This involves enhancing the direct butanol-forming pathways to increase butanol yield and productivity (Jang et al., 2012).

Biocatalysis and Acetoin Production Utilizing butanoic acid derivatives in whole-cell biocatalysts can be effective for producing compounds like acetoin, a significant bio-based platform chemical. This involves strategies to optimize enzymatic reactions and improve substrate utilization (Bao et al., 2014).

Environmental Impact and Aquatic Effects Studies have examined the environmental fate and aquatic effects of butanoic acid derivatives. These studies are essential for assessing the environmental impact of these compounds and their potential risk to aquatic life (Staples, 2001).

Photocatalytic Degradation and Environmental Chemistry Research on the photocatalytic degradation of butanoic acid helps in understanding the degradation pathways of organic pollutants. This has implications in environmental chemistry and pollution control (Guillard, 2000).

Bioconversion and Renewable Energy Butanoic acid derivatives are important in bioconversion processes, particularly in the production of butanol using Clostridium species. This is significant in the context of renewable energy and biofuel production (Al-Shorgani et al., 2012).

Safety and Hazards

Future Directions

The future directions for “Butanoic acid, 4-(acetylthio)-” and related compounds could involve novel metabolic engineering strategies to improve n-butanol and butyrate production by Clostridium tyrobutyricum from various substrates . This could potentially lead to more efficient and sustainable production methods for these compounds.

Mechanism of Action

Target of Action

The primary targets of Butanoic acid, 4-(acetylthio)- are currently unknown . The compound is a complex organic molecule with several functional groups, which suggests it could interact with a variety of biological targets.

Mode of Action

The presence of a thioester group suggests that it might participate in various reactions involving thiol-exchange or cleavage. The succinimide group, a reactive moiety known for its ability to form covalent bonds with amines, could potentially be useful in bioconjugation reactions for attaching molecules to proteins or other biomolecules.

Biochemical Pathways

Action Environment

Biochemical Analysis

Biochemical Properties

Butanoic acid, 4-(acetylthio)- plays a significant role in biochemical reactions, particularly in the formation of thioester bonds. This compound interacts with enzymes such as acyl-CoA synthetases, which catalyze the formation of acyl-CoA derivatives. The interaction between butanoic acid, 4-(acetylthio)- and acyl-CoA synthetases involves the transfer of the acetyl group to the enzyme, forming an acetyl-enzyme intermediate. This intermediate then reacts with CoA to form acetyl-CoA, a crucial molecule in various metabolic pathways .

Cellular Effects

Butanoic acid, 4-(acetylthio)- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of histone deacetylases (HDACs), leading to changes in gene expression. By inhibiting HDACs, butanoic acid, 4-(acetylthio)- can increase the acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene transcription . Additionally, this compound can affect cellular metabolism by altering the levels of acetyl-CoA, which is a key substrate for the tricarboxylic acid (TCA) cycle and fatty acid synthesis.

Molecular Mechanism

The molecular mechanism of butanoic acid, 4-(acetylthio)- involves its interaction with various biomolecules, including enzymes and proteins. This compound can act as an acetyl donor in enzymatic reactions, transferring its acetyl group to target molecules. For example, butanoic acid, 4-(acetylthio)- can acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression . Additionally, this compound can inhibit the activity of HDACs by binding to their active sites, preventing the deacetylation of histones and other proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butanoic acid, 4-(acetylthio)- can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form butanoic acid and acetic acid over extended periods . Long-term exposure to butanoic acid, 4-(acetylthio)- can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the effects of this compound can persist for several hours to days, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of butanoic acid, 4-(acetylthio)- in animal models vary with different dosages. At low doses, this compound can enhance cellular metabolism and gene expression by increasing the levels of acetyl-CoA and histone acetylation . At high doses, butanoic acid, 4-(acetylthio)- can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while adverse effects occur at higher doses.

Metabolic Pathways

Butanoic acid, 4-(acetylthio)- is involved in several metabolic pathways, including the TCA cycle and fatty acid synthesis. This compound can be converted to acetyl-CoA, which is a key intermediate in these pathways . Enzymes such as acyl-CoA synthetases and acetyl-CoA carboxylase play crucial roles in the metabolism of butanoic acid, 4-(acetylthio)-. Additionally, this compound can affect metabolic flux by altering the levels of acetyl-CoA and other metabolites.

Transport and Distribution

Within cells and tissues, butanoic acid, 4-(acetylthio)- is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, butanoic acid, 4-(acetylthio)- can interact with binding proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and metabolic activity.

Subcellular Localization

Butanoic acid, 4-(acetylthio)- is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound can be found in the cytoplasm, where it interacts with enzymes involved in metabolic pathways . Additionally, butanoic acid, 4-(acetylthio)- can be localized to the nucleus, where it affects gene expression by modulating histone acetylation. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its activity and function.

Properties

IUPAC Name |

4-acetylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTORAPMCRFGVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590942 | |

| Record name | 4-(Acetylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-82-3 | |

| Record name | 4-(Acetylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.